4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one
Description
This compound is a pyrazol-5-one derivative characterized by a 4,5-dihydro-1H-pyrazol-5-one core. Key structural features include:
- 3-Ethyl substituent: Contributes to lipophilicity and steric bulk.
- 1-[(2-Methylphenyl)methyl] (2-methylbenzyl) group: Aromatic ring with a methyl substituent, influencing π-π interactions and metabolic stability.
Properties
IUPAC Name |
4-(2-aminoethyl)-5-ethyl-2-[(2-methylphenyl)methyl]-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-14-13(8-9-16)15(19)18(17-14)10-12-7-5-4-6-11(12)2/h4-7,13H,3,8-10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDHSAUHPLODOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1CCN)CC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one belongs to the pyrazole family, which is known for its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Pyrazole derivatives have been shown to exhibit various biological activities through different mechanisms. Some common mechanisms include:
- Inhibition of Enzymes : Many pyrazole compounds act as inhibitors of enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Antioxidant Activity : These compounds can scavenge free radicals, thereby reducing oxidative stress.
- Antimicrobial Properties : Pyrazole derivatives have demonstrated activity against a range of bacteria and fungi.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can significantly reduce inflammation. For instance, compounds similar to 4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one have shown effectiveness in stabilizing human red blood cell membranes, which is a measure of anti-inflammatory potential .
2. Antimicrobial Activity
The compound exhibits notable antimicrobial properties. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, with some derivatives achieving MIC values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
3. Anticancer Activity
Research has highlighted the potential of pyrazole derivatives in cancer treatment. For example, certain analogs have demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) with IC50 values around 0.08 µM . The mechanisms include inhibition of tumor growth and induction of apoptosis in cancer cells.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including the compound . The results indicated a dose-dependent reduction in inflammation markers, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of various pyrazole derivatives, where the compound showed significant activity against multiple bacterial strains. The study concluded that modifications in the pyrazole structure could enhance its antimicrobial properties .
Data Tables
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Pyrazol-5-one Derivatives
Physicochemical and Crystallographic Insights
- Solubility and Lipophilicity: The target’s aminoethyl group likely improves aqueous solubility compared to analogs with nitro () or azo () groups.
- Crystallography: Pyrazol-5-one derivatives often form stable crystals via intermolecular H-bonds. For example, describes a compound with a hydroxy-methoxybenzylidene group forming a planar structure. The target’s aminoethyl group may promote similar H-bond networks, influencing solid-state stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
